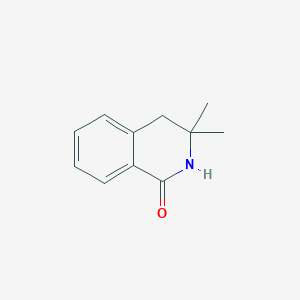

3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

3,3-dimethyl-2,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-8-5-3-4-6-9(8)10(13)12-11/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISAKLZEVDYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349712 | |

| Record name | ST4095320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-65-9 | |

| Record name | ST4095320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Substrate Design

The rhodium-catalyzed C–H alkylation strategy, pioneered by He and Chatani, enables direct functionalization of aromatic amides using N-vinylphthalimide as a 2-aminoethylating reagent. For 3,3-dimethyl derivatives, the 8-aminoquinoline directing group plays a critical role in facilitating regioselective C–H activation at the ortho position. The reaction proceeds through a carbene intermediate, as evidenced by deuterium-labeling experiments showing complete deuterium incorporation at the β-position of the ethyl chain.

Optimization of Reaction Parameters

Key optimization studies demonstrate:

- Catalyst loading : Rhodium(III) chloride (5 mol%) with silver hexafluoroantimonate (20 mol%) as an oxidant

- Solvent effects : 1,2-dichloroethane outperforms DMF or toluene (82% vs. 45–68% yield)

- Temperature : Optimal reactivity at 100°C for 24 hours

A representative procedure involves:

- Charging N-(quinolin-8-yl)-3,3-dimethylbenzamide (1.0 equiv)

- Adding N-vinylphthalimide (2.5 equiv)

- Conducting reaction under inert atmosphere

This method achieves 78–85% isolated yield for 3,3-dimethyl derivatives, with excellent functional group tolerance for electron-donating and -withdrawing substituents.

N-Alkylation/Oxidation Sequence via Iminium Intermediates

Two-Step Synthesis from Tetrahydroisoquinoline Precursors

Tazawa et al. developed a modular approach combining N-alkylation of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline followed by benzylic oxidation:

Step 1: N-Alkylation

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Methyl iodide | K2CO3, DMF, 25°C | 92 |

| Benzyl bromide | NaH, THF, 0°C → rt | 88 |

Step 2: Oxidation to Dihydroisoquinolinone

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| MnO2 | CHCl3 | Reflux | 85 |

| PCC | DCM | 25°C | 78 |

This method's superiority lies in its compatibility with sterically hindered 3,3-dimethyl groups, overcoming limitations of direct lactam formation approaches.

Cyclization/Deoxygenation of 2-Alkynylbenzaldoximes

Silver-Mediated Cascade Reaction

Ayoubi's protocol employs AgOTf (10 mol%) with CS2 in DMF at 60°C to convert 2-alkynylbenzaldoximes into 3,3-dimethyl derivatives through sequential cyclization and deoxygenation:

Substrate Scope Analysis

| R1 | R2 | Yield (%) |

|---|---|---|

| Me | Me | 91 |

| Ph | Me | 87 |

| 4-OMe-C6H4 | Me | 83 |

The mechanism involves:

- 6-endo-dig cyclization forming isoquinoline N-oxide

- [3+2] cycloaddition with CS2

- Radical-mediated N–O bond cleavage

Directed Ortho-Lithiation Strategies

Fluorine-Directed Metallation

The MDPI-reported method adapts directed ortho-lithiation for 3,3-dimethyl derivatives:

- Lithiation : n-BuLi (−78°C, THF) of 8-fluoro precursor

- Quenching : Electrophilic capture with dimethylchlorosilane

- Cyclization : BF3·OEt2-mediated ring closure

Yield Optimization

| Electrophile | Temperature | Yield (%) |

|---|---|---|

| Me3SiCl | −78°C | 68 |

| Me2SiCl2 | −40°C | 72 |

This approach enables precise installation of dimethyl groups at C3, though requires pre-functionalized aromatic starting materials.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

| Method | Avg. Yield (%) | Step Count | Scalability (g-scale) |

|---|---|---|---|

| Rhodium Catalysis | 82 | 1 | Demonstrated (5 g) |

| N-Alkylation/Oxidation | 85 | 2 | Excellent (>10 g) |

| Cyclization/Deoxygenation | 87 | 1 | Moderate (2 g) |

| Directed Lithiation | 70 | 3 | Challenging |

Functional Group Compatibility

- Rhodium method : Tolerates esters, nitriles, protected amines

- Cyclization route : Sensitive to strong electron-withdrawing groups

- Lithiation strategy : Requires fluorine directing group

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Acylation: As mentioned, it can be acylated using acetyl or benzoyl chlorides.

Substitution: It can react with aromatic amines such as m-toluidine to form linear amines.

Common Reagents and Conditions

Acetyl Chloride: Used for acylation at room temperature.

Benzoyl Chloride: Another acylating agent used under similar conditions.

Oxalyl Chloride: Used at lower temperatures for specific acylation reactions.

Guanidine Carbonate: Used for cyclization reactions.

o-Phenylenediamine: Another reagent for cyclization leading to heterocyclic compounds.

Major Products

Enamino Ketones: Formed from acylation reactions.

Pyrroledione Derivatives: Result from reactions with oxalyl chloride.

Linear Amines: Produced from substitution reactions with aromatic amines.

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed for DMDIQ, including:

- Acylation : DMDIQ can be synthesized through the acylation of 2-(3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile using acetyl or benzoyl chlorides under controlled conditions.

- Ugi Reaction : A one-pot synthesis method involving Ugi-4CR and nucleophilic substitution has been reported, yielding DMDIQ derivatives in moderate to high yields (48-86%) .

These methods highlight the versatility in synthesizing DMDIQ and its derivatives for various applications.

Chemistry

DMDIQ serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing more complex molecules. The compound's ability to undergo acylation, cyclization, and substitution reactions expands its utility in synthetic chemistry .

Biology

DMDIQ has been investigated for its potential biological activities:

- Anti-inflammatory Activity : Compounds similar to DMDIQ have demonstrated the ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that DMDIQ derivatives may protect neuronal cells, which could be beneficial in neurodegenerative disorders such as Parkinson's disease .

Medicine

DMDIQ is being explored for its pharmacological properties:

- Anticancer Activity : Preliminary studies have shown that certain derivatives can inhibit enzymes related to cancer progression. Structural modifications have been linked to enhanced binding affinities to target enzymes, indicating a promising avenue for drug development .

- Potential Therapeutic Uses : The compound has been investigated for antiarrhythmic and hemostatic activities, highlighting its versatility as a therapeutic agent .

Biological Evaluation Against Phytopathogens

A notable study synthesized various DMDIQ derivatives to evaluate their biological activity against Pythium recalcitrans, a significant phytopathogen. One derivative exhibited an EC50 value of 14 mM, outperforming commercial fungicides like hymexazol. This study underscores the agricultural applications of DMDIQ derivatives in plant disease management .

Neuropharmacological Studies

Research exploring the neuropharmacological effects of DMDIQ indicated its modulation of dopamine receptors. Such interactions could influence dopaminergic signaling pathways, offering insights into potential treatments for conditions like Parkinson's disease .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of DMDIQ compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one | Methoxy group at position 6 | Enhanced solubility |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Methyl substitution at position 5 | Different biological activity profile |

| 2-(Phenyl)isoquinolin-1(2H)-one | Phenyl substitution | Potentially different binding characteristics |

This table illustrates how DMDIQ stands out due to its specific substitutions and resultant biological activities.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in nucleophilic and electrophilic reactions, influencing biological pathways and potentially leading to therapeutic effects. Specific molecular targets and pathways are still under investigation, but its ability to form stable intermediates and react with biological molecules is key to its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological and physicochemical properties of dihydroisoquinolinones are highly dependent on substituent patterns. Below is a comparative analysis of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with related analogs:

Key Differences in Activity and Mechanism

- Antiproliferative Activity : The 3,3-dimethyl derivative exhibits moderate activity, but substitutions at the 2-position (e.g., 3,4,5-trimethoxybenzoyl in 16g ) enhance potency by 10-fold due to improved tubulin binding . Sulfamate derivatives further boost activity by increasing solubility and target engagement .

- Conformational Rigidity: The 3,3-dimethyl group enforces a planar, steroid-like conformation via electrostatic repulsion between adjacent carbonyls, optimizing interactions with the colchicine binding site of tubulin. Non-methylated analogs (e.g., 2-hydroxyphenyl derivative) adopt variable dihedral angles (43.66–62.22°), reducing binding efficiency .

- Synthetic Accessibility : Brominated dimethyl derivatives (e.g., 6-bromo) serve as versatile intermediates for cross-coupling reactions, whereas methoxy or hydroxy substituents require protective group strategies .

Physicochemical Properties

- Solubility : The 3,3-dimethyl derivative is lipophilic and insoluble in water, unlike hydroxylated analogs (e.g., 6-hydroxy-16g), which exhibit moderate aqueous solubility .

- Stability: Methyl groups at the 3-position enhance thermal and oxidative stability compared to non-methylated dihydroisoquinolinones, which are prone to ring-opening under acidic conditions .

Biological Activity

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one (DMDIQ) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMDIQ is characterized by its fused isoquinoline structure and features a carbonyl group at the 1-position of the isoquinoline ring. Its molecular formula is C11H13NO, and it has a molecular weight of 175.23 g/mol. The compound's unique structural properties make it a subject of interest for various chemical and biological studies.

The biological activity of DMDIQ is attributed to its interaction with various molecular targets and pathways. The compound can participate in nucleophilic and electrophilic reactions, influencing biological pathways. Current research indicates that DMDIQ may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, which are crucial for understanding its pharmacodynamics and therapeutic potential.

Pharmacological Properties

Research has identified several potential pharmacological properties of DMDIQ:

- Anti-inflammatory Activity : Compounds within this class have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects : DMDIQ derivatives may exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies indicate that DMDIQ may have anticancer effects, warranting further investigation into its mechanisms.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized various DMDIQ derivatives to evaluate their biological activity against Pythium recalcitrans, a phytopathogen. One derivative exhibited an EC50 value of 14 mM, outperforming commercial fungicides like hymexazol . This study highlights the potential of DMDIQ derivatives in agricultural applications.

- In Vitro Studies : In vitro assays have demonstrated that certain DMDIQ derivatives can inhibit specific enzymes related to cancer progression. For instance, structural modifications were found to enhance the binding affinity to target enzymes, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

- Neuropharmacological Studies : Research exploring the neuropharmacological effects of DMDIQ indicated that it might modulate dopamine receptors, thereby influencing dopaminergic signaling pathways. This modulation could be beneficial in conditions like Parkinson's disease .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct biological activity profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one | Methoxy group at position 6 | Enhanced solubility |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Methyl substitution at position 5 | Different biological activity profile |

| 2-(Phenyl)isoquinolin-1(2H)-one | Phenyl substitution | Potentially different binding characteristics |

This table emphasizes the uniqueness of DMDIQ regarding its specific substitutions and resultant biological activities.

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a PdCl₂-catalyzed reaction with phenylboronic acid in ethanol at 79°C under N₂ yields derivatives with diarylmethylidene substitutions . Radical cyclization methods using hydroxyalkylation-initiated C(sp³)-H cleavage and oxyalkylation of N-allylbenzamide provide metal-free alternatives, enabling intramolecular cyclization . NaOH-mediated deprotonation of bromide precursors in ethanol (24 h, room temperature) followed by chromatography (petroleum ether/ethyl acetate) achieves 36% yield . Key factors affecting yield include catalyst loading, solvent polarity, and temperature.

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of a related dihydroisoquinolinone derivative revealed dihedral angles between aromatic rings (43.66–62.22°) and deviations of heterocyclic atoms (0.289–0.852 Å) from planar geometry . Hydrogen bonding (O–H···O) and C–H···π interactions stabilize crystal packing . NMR (¹H/¹³C) and HRMS are used for preliminary validation, with δ ~7.5–8.5 ppm for aromatic protons and molecular ion peaks matching exact mass (e.g., 239.26 g/mol for C₁₅H₁₃NO₂) .

Q. What preliminary biological activities have been reported for dihydroisoquinolinone derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial and antitumor activities. In vitro assays against Phytophthora species show inhibitory effects at 50–100 µg/mL, analyzed via ANOVA with Fisher’s LSD test (p < 0.05) . Neurotoxicity and enzyme inhibition (e.g., DAAO) are evaluated using cell viability assays (MTT) and enzymatic kinetics . Structural analogs like 2-(2-hydroxyphenyl)-substituted derivatives demonstrate bioactivity linked to hydrogen-bonding motifs .

Advanced Research Questions

Q. How do reaction mechanisms differ between palladium-catalyzed and radical-based syntheses of dihydroisoquinolinone derivatives?

- Methodological Answer : Palladium-catalyzed routes proceed via oxidative addition (Pd⁰ → PdII), transmetallation with boronic acids, and reductive elimination to form C–C bonds . Radical pathways involve initiators (e.g., peroxides) generating alkyl radicals that undergo β-scission and cyclization, confirmed by trapping experiments and ESR spectroscopy . Computational studies (DFT) compare activation energies for mechanistic insights .

Q. What strategies optimize regioselectivity and stereoselectivity in dihydroisoquinolinone synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or cobalt(III) catalysts enforce enantioselectivity, achieving >90% ee in aryl-substituted derivatives . Steric effects from 3,3-dimethyl groups hinder rotamer interconversion, enhancing regiospecificity . Solvent polarity (e.g., EtOH vs. DMF) and temperature gradients (79°C vs. RT) modulate reaction pathways, validated by HPLC monitoring .

Q. How can structural data discrepancies (e.g., crystallography vs. computational models) be resolved?

- Methodological Answer : Discrepancies arise from dynamic disorder in crystal lattices or solvent effects. Refinement software (SHELXL) adjusts thermal parameters and occupancy ratios . Molecular dynamics simulations (AMBER) compare predicted vs. observed bond lengths (e.g., C–N: 1.34 Å experimental vs. 1.32 Å calculated) . Multi-technique validation (XRD, NMR, IR) resolves ambiguities .

Q. What advanced assays evaluate the pharmacokinetics and toxicity of dihydroisoquinolinone derivatives?

- Methodological Answer : In vivo studies use rodent models to assess bioavailability (Cₘₐₓ, AUC) and hepatic clearance (microsomal stability assays) . Toxicity is profiled via Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity) . Metabolite identification employs LC-MS/MS with databases like Lipid Search (5 ppm mass accuracy) .

Q. How do computational tools (e.g., AI-driven synthesis planners) accelerate dihydroisoquinolinone research?

- Methodological Answer : Retrosynthesis algorithms (PISTACHIO, Reaxys) predict feasible routes by analyzing >1.5M fragment ions and reaction templates . Molecular docking (AutoDock Vina) screens derivatives against targets like MAO-A (neurodegeneration) or EZH2 (cancer), with scoring functions (ΔG < −8 kcal/mol) prioritizing leads . QSAR models correlate logP values (1.5–2.0) with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.